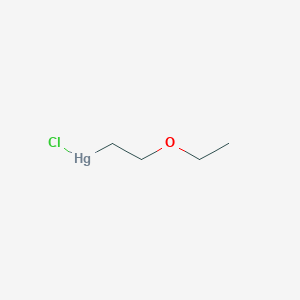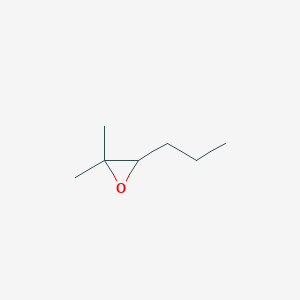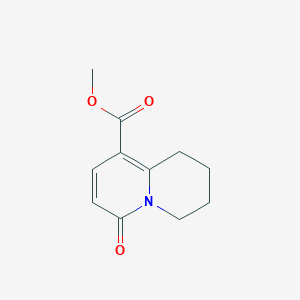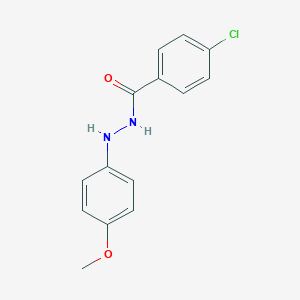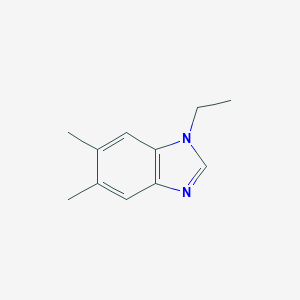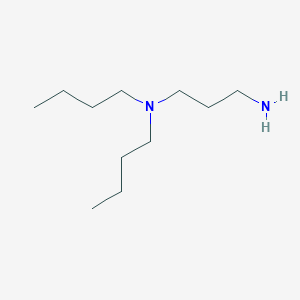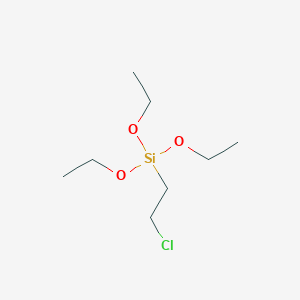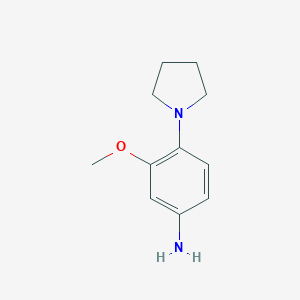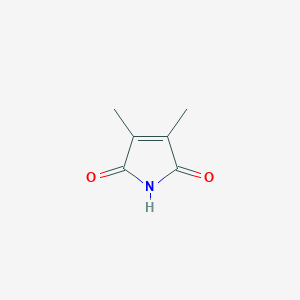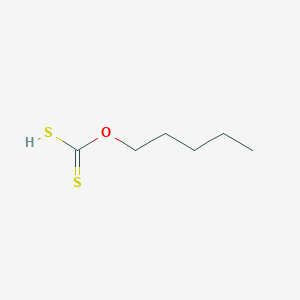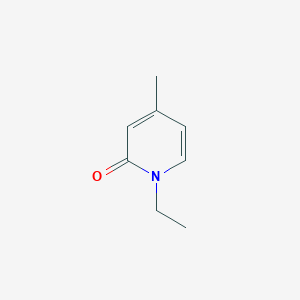
2(1H)-Pyridone, 1-ethyl-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridone, 1-ethyl-4-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used as a building block in the synthesis of several organic compounds, including pharmaceuticals, agrochemicals, and materials science. Its unique chemical properties and biological activities make it an attractive candidate for scientific research.
作用机制
The mechanism of action of 2(1H)-Pyridone, 1-ethyl-4-methyl- is not fully understood. However, it has been suggested that the compound exerts its biological activity through the inhibition of specific enzymes or proteins. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
生化和生理效应
Studies have shown that 2(1H)-Pyridone, 1-ethyl-4-methyl- possesses several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria, including antibiotic-resistant strains. Additionally, it has been shown to possess anti-inflammatory properties.
实验室实验的优点和局限性
One of the advantages of using 2(1H)-Pyridone, 1-ethyl-4-methyl- in lab experiments is its ease of synthesis. The compound can be synthesized using simple and readily available reagents. Additionally, the compound possesses unique chemical and biological properties, making it an attractive candidate for scientific research. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal of the compound are necessary to ensure the safety of researchers and the environment.
未来方向
There are several future directions for the study of 2(1H)-Pyridone, 1-ethyl-4-methyl-. One of the areas of interest is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. The compound could also be modified to improve its biological activity or to reduce its toxicity. Finally, more studies are needed to investigate the potential use of the compound in combination with other drugs for the treatment of various diseases.
合成方法
The synthesis of 2(1H)-Pyridone, 1-ethyl-4-methyl- can be achieved through several methods. One of the most common methods is the reaction between 4-methyl-3-oxobutanoic acid and ethylamine, which results in the formation of the desired compound. Other methods include the reaction between 4-methyl-3-oxobutanoyl chloride and ethylamine or the reaction between ethyl 4-methyl-3-oxobutanoate and hydroxylamine.
科学研究应用
2(1H)-Pyridone, 1-ethyl-4-methyl- has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, this compound has been shown to possess antitumor and antibacterial activities. It has also been studied for its potential use as an anti-inflammatory agent. In the field of materials science, this compound has been used as a building block for the synthesis of polymeric materials with unique properties.
属性
CAS 编号 |
19006-62-3 |
|---|---|
产品名称 |
2(1H)-Pyridone, 1-ethyl-4-methyl- |
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC 名称 |
1-ethyl-4-methylpyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3 |
InChI 键 |
KCPRFGZSBHBAJB-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=CC1=O)C |
规范 SMILES |
CCN1C=CC(=CC1=O)C |
同义词 |
1-Ethyl-4-methyl-2(1H)-pyridone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



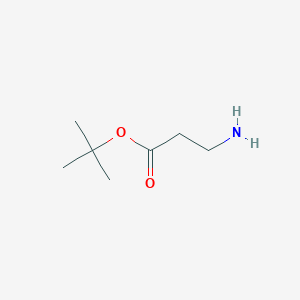
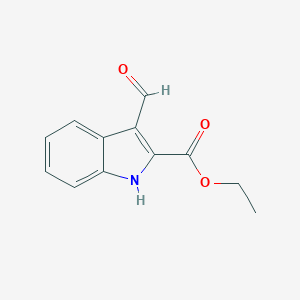
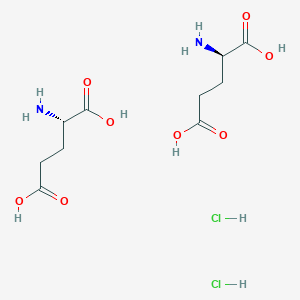
![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)
